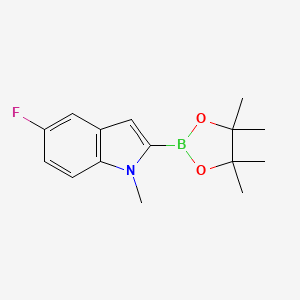

5-FLUORO-1-METHYL-2-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-INDOLE

Descripción

5-FLUORO-1-METHYL-2-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-INDOLE is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a fluorine atom, a methyl group, and a boronate ester group attached to the indole core, making it a versatile intermediate in organic synthesis.

Propiedades

IUPAC Name |

5-fluoro-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BFNO2/c1-14(2)15(3,4)20-16(19-14)13-9-10-8-11(17)6-7-12(10)18(13)5/h6-9H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNNVQZGQQOQPQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2C)C=CC(=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1683582-67-3 | |

| Record name | 5-fluoro-1-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-FLUORO-1-METHYL-2-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-INDOLE typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindole and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Borylation Reaction: The key step involves the borylation of 5-fluoroindole using a palladium-catalyzed cross-coupling reaction with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is typically carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4.

Reaction Conditions: The reaction is usually performed in an inert atmosphere (e.g., under nitrogen or argon) and at elevated temperatures (e.g., 80-100°C) to ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

5-FLUORO-1-METHYL-2-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-INDOLE can undergo various chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form the corresponding boronic acid.

Reduction: The fluorine atom can be reduced under specific conditions to form the corresponding hydrogenated indole derivative.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: 5-Fluoro-1-methyl-2-boronic acid-indole.

Reduction: 5-Hydro-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indole.

Substitution: 5-Substituted-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its structural features that may influence biological activity:

- Anticancer Activity : Preliminary studies suggest that derivatives of indole compounds exhibit anticancer properties. The presence of the fluorine atom may enhance the compound's potency by improving its metabolic stability and bioavailability.

- Neuroprotective Effects : Research indicates that indole derivatives can have neuroprotective effects. The unique structure of this compound might contribute to the development of new treatments for neurodegenerative diseases.

Materials Science

The incorporation of boron into organic compounds is valuable in materials science:

- Polymer Chemistry : The compound can be utilized in the synthesis of new polymers with enhanced properties such as thermal stability and mechanical strength due to the presence of boron.

- Optoelectronic Devices : The unique electronic properties imparted by the dioxaborolane group make it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic applications.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored various indole derivatives for their anticancer properties. The research highlighted that compounds similar to 5-fluoro-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole showed significant inhibition against several cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest.

Case Study 2: Polymer Applications

Research conducted by Materials Today investigated the use of boron-containing compounds in polymer synthesis. The study demonstrated that incorporating 5-fluoro-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole into polymer matrices enhanced thermal stability and mechanical properties compared to traditional polymers without boron.

Mecanismo De Acción

The mechanism of action of 5-FLUORO-1-METHYL-2-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-INDOLE depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition.

Comparación Con Compuestos Similares

Similar Compounds

5-Fluoroindole: Lacks the boronate ester group but shares the fluorine-substituted indole core.

1-Methylindole: Lacks both the fluorine and boronate ester groups but shares the methyl-substituted indole core.

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-indole: Lacks the fluorine and methyl groups but shares the boronate ester-substituted indole core.

Uniqueness

5-FLUORO-1-METHYL-2-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-INDOLE is unique due to the presence of all three functional groups (fluorine, methyl, and boronate ester) on the indole core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.

Actividad Biológica

5-Fluoro-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS No. 1683582-67-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its synthesis, pharmacological properties, and relevant case studies.

Molecular Structure

- Molecular Formula: C15H19BFNO2

- Molecular Weight: 275.13 g/mol

Safety Profile

| Hazard Symbol | Signal Word | Hazard Statements |

|---|---|---|

| GHS07 | Warning | H302-H319-H315-H335 |

The compound is classified under GHS hazard statements indicating it may be harmful if swallowed and causes serious eye irritation .

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds similar to 5-fluoro-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole. For instance, derivatives of indole and benzo[b]furan have shown significant antiproliferative effects against various cancer cell lines.

Case Study: Indole Derivatives

A study evaluated the effectiveness of indole derivatives against human cancer cell lines. The results indicated that certain modifications at the C–3 position of the indole ring significantly enhanced antiproliferative activity. For example:

- Compound 10h exhibited an IC50 value ranging from 16 to 24 nM against multiple cell lines, outperforming standard chemotherapeutic agents like Combretastatin-A4 (CA-4) which had an IC50 of 42 nM .

The mechanism through which 5-fluoro-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole exerts its biological effects may involve:

- Inhibition of Protein Interactions: Similar compounds have been shown to inhibit protein-protein interactions crucial for tumor progression.

- Induction of Apoptosis: Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.

Summary of Key Studies

Future Directions

Further research is needed to elucidate the specific pathways influenced by 5-fluoro-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole and to explore its potential in combination therapies with existing anticancer agents.

Q & A

Q. What are the standard synthetic routes for preparing 5-fluoro-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or borylation reactions . For example:

-

Step 1 : React 5-fluoro-1-methyl-2-iodo-1H-indole with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and KOAc in anhydrous DMF at 80–100°C under inert atmosphere .

-

Step 2 : Purify the crude product via column chromatography (70:30 ethyl acetate/hexane) to isolate the boronate ester .

-

Yield Optimization : Microwave-assisted synthesis can reduce reaction time and improve yields by ~15% compared to traditional heating .

Q. How is the purity and stability of this boronate ester assessed under varying storage conditions?

- Methodology :

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) and TLC (silica gel, UV detection) to monitor degradation.

- Stability Testing : Store samples in amber vials at -20°C, 4°C, and 25°C. Analyze monthly via NMR to detect hydrolysis of the boronate ester to the boronic acid (evident via ¹¹B NMR shift from ~30 ppm to ~10 ppm) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

- Methodology :

-

DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate Frontier Molecular Orbitals (FMOs) . A smaller HOMO-LUMO gap (~4.5 eV) indicates higher reactivity toward electrophiles .

-

Transition State Analysis : Model the Suzuki-Miyaura coupling mechanism to identify rate-limiting steps (e.g., oxidative addition of Pd(0) to the C–I bond) .

Q. How to resolve contradictions in reported yields for similar indole-boronate esters?

- Case Study : reports 42% yield for a structurally related indole-boronate, while other studies achieve >70% yields .

- Resolution Strategies :

Catalyst Screening : Test Pd(OAc)₂, Pd(PPh₃)₄, and XPhos-Pd-G3 to identify catalyst-dependent efficiency.

Solvent Effects : Compare DMF (polar aprotic) vs. THF (less polar) to optimize solubility and reduce side reactions.

Additives : Use molecular sieves to scavenge water and prevent boronate ester hydrolysis .

Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during functionalization?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.